N'-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide can be synthesized through the condensation reaction between 2-chlorobenzaldehyde and 4-methoxybenzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Studied for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of the 2-chlorophenyl and 4-methoxybenzohydrazide moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN2O2 |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-13-8-6-11(7-9-13)15(19)18-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
CHCYJLMSPVCDNC-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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